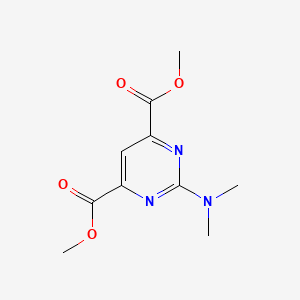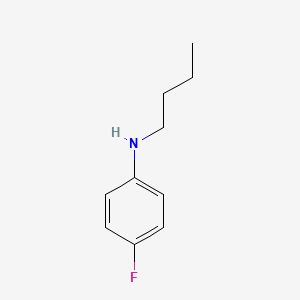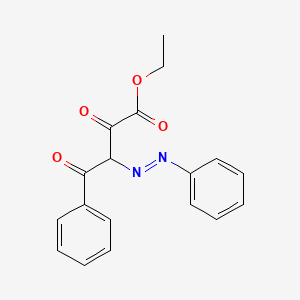
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate is a compound derived from acridine, a quinoline derivative. This compound is known for its robust chemical stability and is often used as a photocatalyst in various chemical reactions. It is an acridinium-based photocatalyst that serves as an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate involves the reaction of acridine derivatives with mesityl and phenyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is monitored closely to maintain the desired reaction conditions and to prevent the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of a catalyst to ensure high efficiency .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .
Applications De Recherche Scientifique
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive cation radical species. These reactive species can then participate in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Mesityl-10-phenylacridinium tetrafluoroborate: Similar in structure but lacks the dimethoxy groups.
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Contains tert-butyl groups instead of methoxy groups.
9-Mesityl-10-methylacridinium tetrafluoroborate: Contains a methyl group instead of methoxy groups.
Uniqueness
The presence of the dimethoxy groups in 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate enhances its photophysical properties, making it a more efficient photocatalyst compared to its analogs. This unique feature allows it to participate in a wider range of photochemical reactions with higher efficiency .
Propriétés
Formule moléculaire |
C30H28BF4NO2 |
|---|---|
Poids moléculaire |
521.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
InChI |
InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-13-11-23(32-4)17-27(25)31(22-9-7-6-8-10-22)28-18-24(33-5)12-14-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 |
Clé InChI |
LHDIILHNEHWLCZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)OC)C5=CC=CC=C5)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)







![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)
![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)

![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
